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Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and

pharmacology of (-)-methoxamine, a selective α1-adrenergic receptor agonist. Initially

developed in the mid-20th century as a vasopressor, its stereospecific activity and mechanism

of action have been the subject of ongoing research. This document details its discovery,

evolution of synthetic methodologies from racemic mixtures to the targeted synthesis of the

active (1R,2S)-enantiomer, and its interaction with adrenergic signaling pathways. Quantitative

pharmacological data are presented for comparative analysis, and detailed experimental

protocols are provided for key synthetic transformations.

Discovery and History
Methoxamine was first synthesized by 1944 and was subsequently marketed in the United

States by 1949 under brand names such as Vasoxine and Vasoxyl. It was developed as a

sympathomimetic agent for the treatment of hypotension, particularly during surgery.[1] Early

research focused on its vasopressor effects, which are mediated by the selective agonism of

α1-adrenergic receptors, leading to peripheral vasoconstriction and an increase in blood

pressure.[2]

A significant milestone in the history of methoxamine was the elucidation of its stereochemistry.

The molecule possesses two chiral centers, and it was later discovered that the therapeutically
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active enantiomer is the (1R,2S)-isomer, also known as L-erythro-methoxamine.[1] This

discovery shifted the focus of synthetic chemistry towards stereoselective methods to produce

the enantiomerically pure compound, minimizing potential side effects and improving

therapeutic efficacy. While the specific original 1944 publication remains elusive in readily

available literature, a key historical document is the U.S. Patent 2,359,707, which describes an

early synthesis of racemic methoxamine.[1]

Pharmacological Profile
Mechanism of Action
(-)-Methoxamine is a direct-acting α1-adrenergic receptor agonist with high selectivity.[2] Its

primary mechanism of action involves binding to and activating α1-adrenergic receptors on the

surface of vascular smooth muscle cells. This activation initiates a Gq protein-coupled signaling

cascade. The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to

its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions

(Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the activation of

calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the

myosin light chains, leading to smooth muscle contraction and vasoconstriction.
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Caption: (-)-Methoxamine Signaling Pathway.
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Quantitative Pharmacological Data
The following tables summarize key quantitative data for methoxamine, facilitating comparison

of its activity and properties.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

Receptor
Subtype

Ki (nM) EC50 (µM) Species Assay Type

α1A-Adrenergic - 5.10 Human
Functional Assay

(AGONIST)

α1B-Adrenergic 4 - Human

Radioligand

Binding

(AGONIST)

α1D-Adrenergic - 4.90 Human
Functional Assay

(AGONIST)

Data sourced from Drug Central.

Table 2: Pharmacokinetic Parameters

Parameter Value Species
Route of
Administration

Elimination Half-life ~3 hours Human Intravenous

Onset of Action (IV) 1-2 minutes Human Intravenous

Duration of Action (IV) ~60 minutes Human Intravenous

Onset of Action (IM) 15-20 minutes Human Intramuscular

Duration of Action (IM) ~90 minutes Human Intramuscular

Protein Binding Low - -

Data compiled from Wikipedia and Taylor & Francis.[1]
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Synthesis of (-)-Methoxamine
The synthesis of methoxamine has evolved from the production of a racemic mixture to

stereoselective routes yielding the desired (1R,2S)-enantiomer.

Historical Racemic Synthesis (based on U.S. Patent
2,359,707)
This early synthesis started from 2,5-dimethoxypropiophenone.
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Caption: Historical Racemic Synthesis Workflow.

Experimental Protocol:

Preparation of 2,5-dimethoxy-α-isonitrosopropiophenone hydrochloride: 2,5-

dimethoxypropiophenone is dissolved in diethyl ether. The solution is treated with methyl

nitrite. The resulting product precipitates as the hydrochloride salt.

Reduction to β-(2,5-dimethoxyphenyl)-β-ketoisopropylamine hydrochloride: The isonitroso

intermediate is reduced using a palladium on carbon catalyst.

Reduction to Racemic Methoxamine: The keto-amine intermediate is further reduced to the

final product using platinum black as a catalyst.

Note: This is a generalized protocol based on the patent description. Specific reaction

conditions such as temperature, pressure, and reaction times would require further

optimization.[1]

Stereospecific Synthesis of (1R,2S)-Methoxamine
Hydrochloride
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A more modern approach allows for the specific synthesis of the active (-)-methoxamine

enantiomer.

Experimental Protocol for the final step:

Conversion of (1R,2S)-Methoxamine to its Hydrochloride Salt:

Reactants: (1R,2S)-methoxamine (1.9 g, 9.00 mmol), anhydrous diethyl ether (30 cm³), dry

HCl gas.

Procedure:

A solution of (1R,2S)-methoxamine in anhydrous diethyl ether is prepared in a suitable

flask and cooled in an ice bath.

A stream of dry HCl gas is passed through the solution for approximately 45 minutes.

The resulting precipitate is collected by suction filtration.

The solid is washed with cold diethyl ether.

The product is dried under a stream of nitrogen to yield (1R,2S)-methoxamine

hydrochloride as a white solid.

Yield: 1.5 g (68%).[3]

Structural Information
As of the time of this writing, a specific X-ray crystal structure for (-)-methoxamine

hydrochloride is not readily available in the public domain. Structural elucidation has primarily

relied on spectroscopic methods such as NMR.

Conclusion
(-)-Methoxamine is a synthetically accessible and potent α1-adrenergic receptor agonist with a

well-defined mechanism of action. The historical progression of its synthesis from racemic

mixtures to the stereospecific production of the (1R,2S)-enantiomer highlights the importance

of chirality in drug design and development. The detailed pharmacological data and synthetic
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protocols provided in this guide serve as a valuable resource for researchers in medicinal

chemistry and pharmacology. Further research could focus on obtaining a definitive crystal

structure to better understand its interaction with the α1-adrenergic receptor at a molecular

level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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